(R)-1,4-Dibenzyl-2-(chloromethyl)piperazine
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Overview
Description
“®-1,4-Dibenzyl-2-(chloromethyl)piperazine” is a piperazine-based compound . Piperazine is a privileged structure frequently found in biologically active compounds . It is found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc .
Synthesis Analysis
The synthesis of piperazine-based compounds has seen recent advances . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The piperazine scaffold is a privileged structure frequently found in biologically active compounds . In addition to the ring carbons, substitution in the nitrogen atom of piperazine not only creates potential drug molecules but also makes it unique with versatile binding possibilities with metal ions .Chemical Reactions Analysis
Piperazine-based compounds find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties . They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) .Scientific Research Applications
Antagonists for Melanocortin-4 Receptor
One application involves the design of potent and selective antagonists of the melanocortin-4 receptor. For instance, compounds identified from a series attached with a N,N-dimethyl-beta-alanine side chain exhibited high water solubility and good metabolic profiles, showing potential for the treatment of cachexia by promoting food intake in animal models (Chen et al., 2007).
Synthesis and Structural Analysis
The synthesis of piperazine derivatives with specific substituents, such as "(2R,5S)-2,5-Dimethyl-4-(3-fluorobenzyl)piperazine," showcases another application. These compounds are explored for their structural characteristics and potential in various chemical reactions (Y. Jian, 2011).
Molecular Docking and NLO Properties
Research on 1-(4-Methylbenzyl) piperazine highlighted its spectroscopic investigation, non-linear optical (NLO) properties, and potential inhibitory activity against Bacillus cereus through molecular docking studies. This suggests applications in designing materials with specific optical properties and antimicrobial agents (K. Subashini & S. Periandy, 2017).
Cytotoxicity Against Cancer Cell Lines
Piperazine derivatives have been investigated for their cytotoxicity against various cancer cell lines, indicating their potential use in cancer therapy. Novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed significant cell growth inhibitory activity on liver, breast, colon, gastric, and endometrial cancer cell lines (M. Yarim et al., 2012).
Anti-malarial Activity
The structure and activity relationship of piperazine derivatives as potential anti-malarial agents were explored, highlighting the importance of specific substituents for generating activity against malaria (W. Cunico et al., 2009).
Antimicrobial Agents
A series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents were synthesized and evaluated, showing moderate to good activities against tested bacterial and fungal strains, indicating the versatility of piperazine derivatives in developing new antimicrobial compounds (Rahul P. Jadhav et al., 2017).
Mechanism of Action
Safety and Hazards
The safety data sheet for chloromethane, a related compound, indicates that it is extremely flammable, contains gas under pressure, is suspected of causing cancer, is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure if inhaled .
Future Directions
Properties
IUPAC Name |
(2R)-1,4-dibenzyl-2-(chloromethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c20-13-19-16-21(14-17-7-3-1-4-8-17)11-12-22(19)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPECDQDHFCOVSK-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC=C2)CCl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](CN1CC2=CC=CC=C2)CCl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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